

Spectroscopic Analysis of Picolinoyl Chloride Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Picolinoyl chloride hydrochloride*

Cat. No.: *B116730*

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Notice: Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (NMR and IR) for **picolinoyl chloride hydrochloride** could not be located. This document, therefore, serves as a foundational guide, outlining the expected spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic interpretation. The synthesis and detailed experimental protocols for data acquisition are also presented to facilitate future characterization of this compound.

Introduction

Picolinoyl chloride hydrochloride is a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical synthesis.[1][2] As a derivative of picolinic acid, it serves as a versatile building block for the introduction of the picolinoyl moiety into a wide range of molecular scaffolds.[3] The presence of the acyl chloride group makes it a highly effective acylating agent, while the hydrochloride salt form can influence its stability and handling properties.[1] A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.

This technical guide aims to provide a detailed projection of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **picolinoyl chloride hydrochloride**. While empirical data is not presently available in public databases, this document will leverage data from analogous structures to predict spectral features.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables present predicted chemical shifts and vibrational frequencies. These predictions are based on established principles of spectroscopy and data from similar compounds, such as pyridine and its derivatives.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Picolinoyl Chloride Hydrochloride**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H6	8.8 - 9.0	d	4.0 - 5.0
H4	8.2 - 8.4	t	7.5 - 8.5
H5	8.0 - 8.2	ddd	7.5 - 8.5, 4.0 - 5.0, ~1.0
H3	7.8 - 8.0	t	7.5 - 8.5
N-H	13.0 - 15.0	br s	N/A

Note: Spectra are predicted for a solution in a non-protic solvent like DMSO- d_6 . The pyridinium proton (N-H) is expected to be a broad singlet and may exchange with residual water.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Picolinoyl Chloride Hydrochloride**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	165 - 168
C2	150 - 153
C6	148 - 150
C4	140 - 143
C5	128 - 130
C3	125 - 127

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for **Picolinoyl Chloride Hydrochloride**

Functional Group	Predicted Wavenumber (cm^{-1})	Description
N-H Stretch (pyridinium)	3100 - 2800 (broad)	Stretching vibration of the N-H bond in the hydrochloride salt.
C-H Stretch (aromatic)	3100 - 3000	Stretching vibrations of the C-H bonds on the pyridine ring.
C=O Stretch (acyl chloride)	1780 - 1750	Stretching vibration of the carbonyl group, characteristic for acyl chlorides.
C=N, C=C Stretch (aromatic)	1620 - 1450	Ring stretching vibrations of the pyridine moiety.
C-Cl Stretch	800 - 600	Stretching vibration of the carbon-chlorine bond.

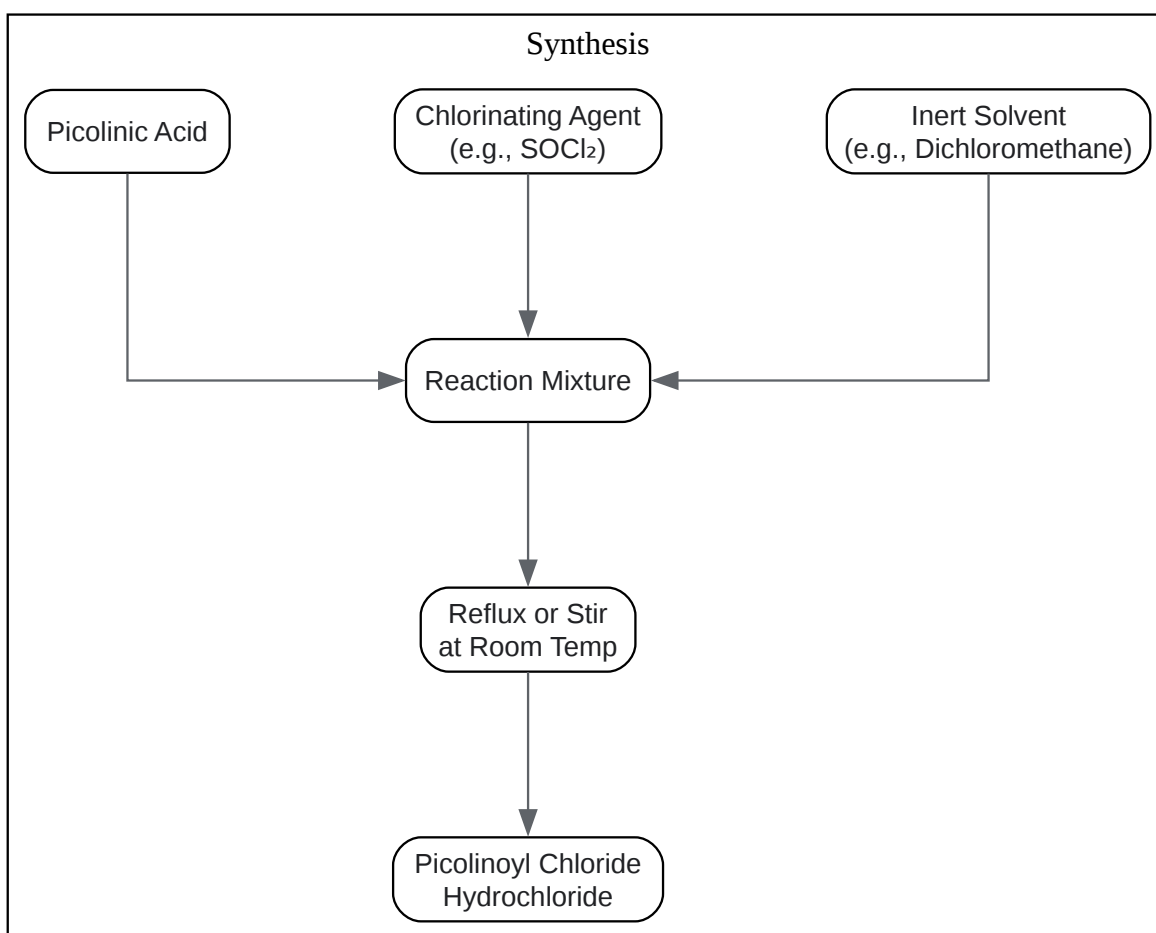
Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of **picolinoyl chloride hydrochloride**.

Synthesis of Picolinoyl Chloride Hydrochloride

A common method for the preparation of **picolinoyl chloride hydrochloride** involves the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), in an inert solvent.

Workflow for Synthesis:



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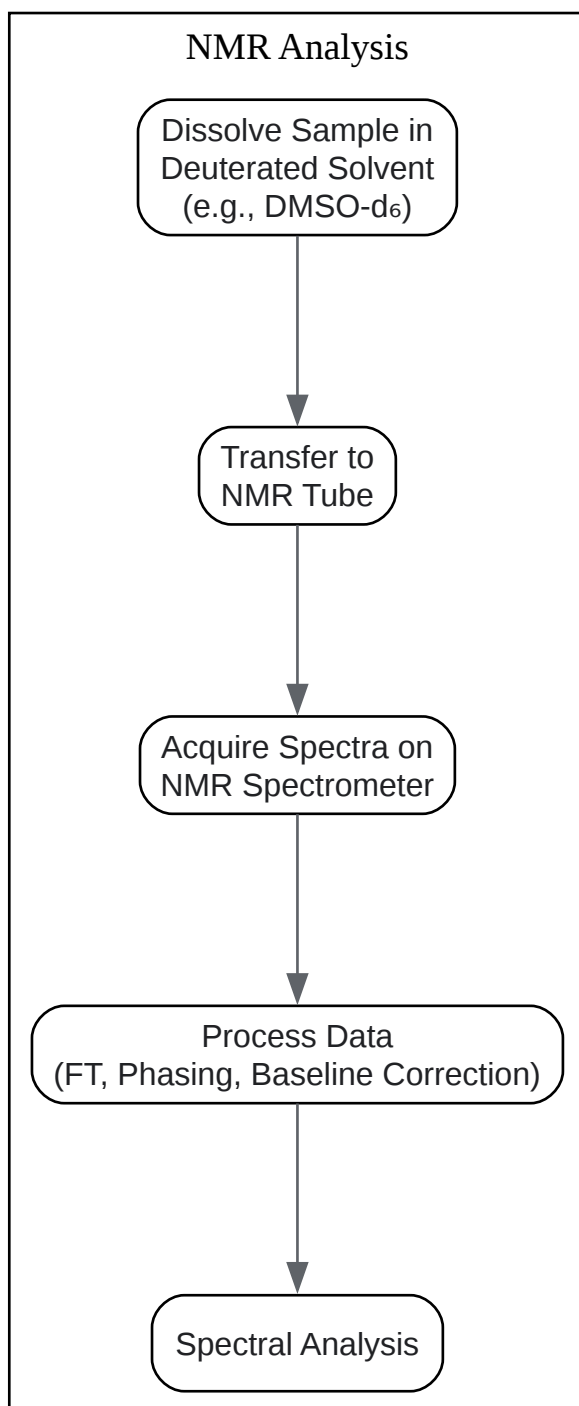
Caption: Synthesis of **Picolinoyl Chloride Hydrochloride**.

Detailed Protocol:

- To a stirred suspension of picolinic acid in an anhydrous inert solvent (e.g., dichloromethane or toluene), slowly add an excess of a chlorinating agent (e.g., thionyl chloride).
- The reaction mixture is then heated to reflux or stirred at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).
- Upon completion, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude **picolinoyl chloride hydrochloride**, which can be further purified by recrystallization or distillation.

NMR Spectroscopy

Workflow for NMR Data Acquisition:



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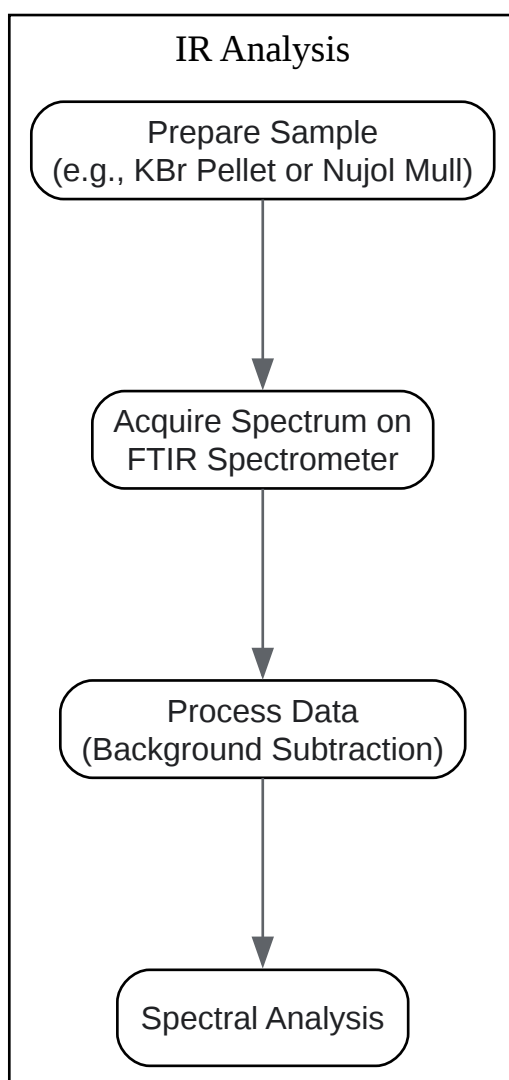
Caption: Workflow for NMR Spectroscopic Analysis.

Detailed Protocol:

- A sample of **picolinoyl chloride hydrochloride** (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For 1H NMR, standard parameters are used, and for ^{13}C NMR, a proton-decoupled sequence is typically employed.
- The acquired data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Workflow for IR Data Acquisition:



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Caption: Workflow for IR Spectroscopic Analysis.

Detailed Protocol:

- A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
- The sample is placed in the sample holder of an FTIR spectrometer.
- A background spectrum (of the KBr pellet or Nujol) is recorded and automatically subtracted from the sample spectrum.

- The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}).

Conclusion

While direct experimental spectroscopic data for **picolinoyl chloride hydrochloride** remains elusive in the public domain, this guide provides a robust framework for its anticipated NMR and IR spectral characteristics. The provided synthesis and analytical protocols offer a clear path for researchers to obtain and confirm this data. The acquisition and publication of these spectra would be a valuable contribution to the chemical and pharmaceutical research communities, enabling more efficient and accurate utilization of this important synthetic intermediate.

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References

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